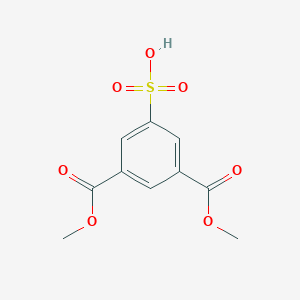

1,3-Dimethyl 5-sulfoisophthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(methoxycarbonyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O7S/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15/h3-5H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXMGVTWXZBZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027071 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-25-0 | |

| Record name | 1,3-Dimethyl 5-sulfo-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 5-sulphoisophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 5-sulphoisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYL 5-SULFOISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS70NYE79X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Direct Esterification Routes to 1,3-Dimethyl 5-sulfoisophthalate

The primary method for producing this compound is through the direct esterification of 5-sulfoisophthalic acid. This process involves the reaction of the acid with an alcohol, in this case, methanol, to form the corresponding ester. google.com

Preparation of Alkali Metal Salts of this compound

Alkali metal salts of this compound are important derivatives with various industrial applications.

Synthesis of Sodium this compound (SSIPA)

Sodium this compound (SSIPA), also referred to as dimethyl isophthalate-5-sodium sulfonate, is produced through a multi-step process. This typically begins with the sulfonation of isophthalic acid, followed by esterification with methanol. patsnap.com The resulting product is then neutralized with a sodium-containing base, such as soda ash or caustic soda, and subsequently purified. patsnap.com Another method involves contacting a dialkyl ester of 5-sulfoisophthalic acid with a metal cation in a buffered reaction mixture, where the buffer is at least partially composed of the acetate (B1210297) of the metal cation. google.com This can also be achieved by generating the metal acetate in situ through the reaction of a metal hydroxide (B78521) with acetic acid. google.com

| Reactants | Reagents/Conditions | Product | Reference |

| Isophthalic acid | 1. Fuming sulfuric acid (sulfonation) 2. Methanol (esterification) 3. Soda ash or caustic soda (neutralization) | Sodium this compound (SSIPA) | patsnap.com |

| Dialkyl ester of 5-sulfoisophthalic acid | Metal cation, buffered reaction mixture (metal acetate) | Metal salt of the dialkyl ester | google.com |

Exploration of Other Cations in Sulfoisophthalate Salts

Beyond sodium, other alkali metal salts of 5-sulfoisophthalic acid and its esters have been synthesized and are of interest for various applications. googleapis.com The synthesis of these salts can be achieved by reacting 5-sulfoisophthalic acid with a compound that provides the desired metal cation. googleapis.com For instance, lithium and potassium salts can be prepared. googleapis.comresearchgate.net The synthesis of various metal salts, including those of rubidium, manganese, cobalt, nickel, aluminum, and copper (II), has also been explored. googleapis.com The process can involve a solvent system comprising acetic acid, water, or a mixture of both, where the 5-sulfoisophthalic acid reacts with a metal cation-producing compound. google.com

Advanced Synthesis of Ionic Liquids Incorporating the this compound Anion (DMSIP)

The this compound anion (DMSIP) can be incorporated into ionic liquids, which are salts with melting points below 100°C. These materials have tunable properties and are considered "green solvents" due to their low vapor pressure. mdpi.comlongdom.org

Two-Step Metathesis Reactions for Imidazolium-Based Ionic Liquids

A common method for preparing imidazolium-based ionic liquids involves a two-step process. mdpi.com The first step is a quaternization reaction, where an imidazole (B134444) derivative is alkylated to form a halide salt. mdpi.comlongdom.org This is often followed by a metathesis reaction, also known as a double replacement or exchange reaction, where the halide anion is exchanged for the desired anion, in this case, the this compound anion (DMSIP). mdpi.comrsc.orgyoutube.comyoutube.com

This anion exchange can be performed using a silver salt of the desired anion, which results in the precipitation of the silver halide. rsc.org Alternatively, a silver- and water-free metathesis reaction has been developed, which can be a more cost-effective and cleaner route. rsc.org The synthesis of dicationic ionic liquids based on imidazolium (B1220033) also follows a similar two-step pathway, starting with a quaternization reaction to obtain an intermediate with an iodide ion, followed by an ion exchange to introduce the desired anions. mdpi.com

| Step | Reaction Type | Description | Reference |

| 1 | Quaternization | Alkylation of an imidazole derivative to form a halide salt. | mdpi.comlongdom.org |

| 2 | Metathesis (Anion Exchange) | The halide anion is exchanged for the this compound anion (DMSIP). | mdpi.comrsc.org |

Alkylation of Methylimidazole Precursors

The synthesis of novel ionic liquids, such as 1-hexadecyl-3-methyl imidazolium this compound (HdmimDMSIP), is achieved through a structured, multi-step process that begins with the alkylation of a methylimidazole precursor. mdpi.comnih.gov This methodology is foundational in creating the specific cationic component of the ionic liquid before its combination with the this compound anion.

The process can be broken down into two distinct steps:

Synthesis of the Imidazolium Cation Precursor : The first step involves the synthesis of the ionic liquid precursor, 1-hexadecyl-3-methylimidazolium bromide (HdmimBr). mdpi.com This is accomplished by reacting 1-methylimidazole (B24206) with 1-bromohexadecane. mdpi.comnih.gov The reaction is typically conducted in an ethyl acetate solution under a controlled nitrogen atmosphere with stirring for 24 hours at approximately 65°C. mdpi.comnih.gov After the reaction, the product is cooled, filtered, washed with ethyl acetate, and dried under a vacuum to yield a solid white powder. nih.gov This initial alkylation creates the bulky, asymmetric imidazolium cation that will define the physical and chemical properties of the final ionic liquid. mdpi.com

Metathesis Reaction with this compound Sodium Salt : The second step is a metathesis reaction where the synthesized HdmimBr is combined with the sodium salt of this compound. mdpi.com This anion exchange is the key transformation that introduces the sulfoisophthalate group, resulting in the final desired ionic liquid, HdmimDMSIP. mdpi.com The fragmentation of this ionic liquid under analysis confirms the presence of both the imidazolium cation and the this compound (DMSIP) anion. mdpi.com

The table below details the reactants and conditions for the synthesis of the methylimidazole precursor, HdmimBr. mdpi.comnih.gov

Table 1: Synthesis Parameters for 1-hexadecyl-3-methylimidazolium bromide (HdmimBr)

| Reactant | Molar Amount (mmol) | Volume (mL) | Solvent | Temperature (°C) | Duration (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-methylimidazole | 20 | 1.56 | Ethyl Acetate (4 mL) | 65 | 24 | 95 |

| 1-bromohexadecane | 20 | 6.40 | Ethyl Acetate (4 mL) | 65 | 24 | 95 |

Halide-Free Synthetic Strategies for Novel Ionic Liquids

The development of halide-free synthetic routes for ionic liquids is a significant area of research, driven by the need to eliminate residual halide impurities that can be detrimental in applications like catalysis and electrochemistry. nih.govresearchgate.net Conventional syntheses often involve a metathesis reaction from a halide salt, which can lead to contamination in the final product. researchgate.net Therefore, strategies that circumvent the use of halide intermediates are highly valued. nih.gov

Several distinct halide-free strategies have been developed:

Acid-Base Neutralization : An efficient and green approach involves generating hydroxide solutions of the desired cations, which are then neutralized by the corresponding acid of the target anion. This method completely avoids the use of halides. researchgate.net

Quaternization with Non-Halide Agents : A common route involves the direct alkylation of amine-based nucleophiles (like 1-methylimidazole) with agents such as alkyl sulfonates or alkyl bistriflimides. nih.govresearchgate.net This creates ionic liquids with sulfonate or bistriflimide anions directly, without a halide intermediate. This approach can be adapted for solvent-free conditions and is suitable for modern continuous-flow technologies, offering high yields and excellent purities. nih.gov

One-Step Multi-Component Reactions : Innovative one-pot processes have been developed that combine aqueous formaldehyde, an alkyl amine, aqueous glyoxal (B1671930) solution, and a strong, non-halide acid (like hexafluorophosphoric acid). This allows for the direct synthesis and separation of hydrophobic ionic liquids. google.com

The synthesis of 1-hexadecyl-3-methyl imidazolium this compound represents a strategy for creating novel ionic liquids where the final product is halide-free, even if a halide-containing precursor is used in a specific lab-scale synthesis. mdpi.com The crucial step is the anion metathesis that replaces the bromide ion with the this compound anion. mdpi.com This demonstrates the use of the this compound salt as a key building block to access novel ionic liquids with unique properties and a halide-free composition in their final form.

The table below summarizes different halide-free synthetic approaches for ionic liquids.

Table 2: Overview of Halide-Free Synthetic Strategies for Ionic Liquids

| Strategy | Reactants | Key Feature | Reference |

|---|---|---|---|

| Acid-Base Neutralization | Cation-hydroxide solution, target acid | Avoids halide salts entirely through a simple acid-base reaction. | researchgate.net |

| Quaternization via Alkyl Bistriflimide | Alkyl bistriflimide, amine nucleophile | Two-step, solvent-free potential, high atom efficiency. | nih.gov |

| Quaternization via Alkyl Sulfonates | N-alkylimidazole, alkyl sulfonates | Produces alkanesulfonate ILs that can be used for further anion exchange. | researchgate.net |

Analytical and Structural Characterization of 1,3 Dimethyl 5 Sulfoisophthalate and Its Derivatives

Spectroscopic Techniques for Molecular Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For 1,3-Dimethyl 5-sulfoisophthalate and its derivatives, ¹H-NMR (proton NMR) is particularly informative, providing details on the number, environment, and connectivity of hydrogen atoms within the molecule.

In the ¹H-NMR spectrum of the sodium salt of this compound, distinct signals correspond to the different types of protons present. The aromatic protons on the benzene (B151609) ring and the protons of the two methyl ester groups appear at characteristic chemical shifts. chemicalbook.com Analysis of copolyesters synthesized using dimethyl 5-sulfoisophthalate sodium salt also utilizes NMR to confirm the successful incorporation of the -SO3Na group into the polymer chain. researchgate.net

Research on copolyesters of isophthalic acid demonstrates that ¹H-NMR can provide quantitative information on the ratio of incorporated acid components and the statistical distribution of these components within the polyester (B1180765) chain. nih.govresearchgate.net While ¹H-NMR peak assignments often require verification by ¹³C-NMR and other multidimensional techniques, it remains a primary tool for structural investigation. researchgate.net

Table 1: Representative ¹H-NMR Spectral Data for Sodium Dimethyl 5-sulfoisophthalate Data obtained in DMSO-d6 at 400 MHz.

| Assignment | Chemical Shift (ppm) |

| Aromatic CH | 8.45 |

| Aromatic CH | 8.44 |

| Methyl (OCH₃) | 3.930 |

| Source: ChemicalBook chemicalbook.com |

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. mdpi.com For this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to its key structural features.

The introduction of a sulfonate group (-SO₃Na) into copolymers is readily confirmed using FTIR spectroscopy. researchgate.net The technique is also used to characterize the various bonds within copolyesters based on 5-sulfoisophthalic acid, providing a molecular "fingerprint". mdpi.comresearchgate.net Analysis of 5-sulfoisophthalic acid sodium salt (5-SSIPA) and its solvates uses FTIR to characterize the interactions between the compound and solvent molecules. researchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 3000-2850 | C-H Stretch | Methyl Group (CH₃) |

| 1750-1730 | C=O Stretch | Ester (Carbonyl) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1150 | S=O Asymmetric Stretch | Sulfonate (SO₃) |

| 1250-1000 | C-O Stretch | Ester |

| 1070-1030 | S=O Symmetric Stretch | Sulfonate (SO₃) |

| 900-650 | C-H Out-of-Plane Bending | Aromatic Substitution Pattern |

| Source: Based on general FTIR correlation tables and compound structure. mdpi.cominstanano.com |

Mass Spectrometry for Molecular Weight and Structure Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and can provide structural information through fragmentation analysis.

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for analyzing large molecules like polymers and oligomers, as it minimizes fragmentation. nih.gov In the context of this compound derivatives, specifically polyesters, MALDI-TOF MS is a powerful tool for structural investigation. nih.govresearchgate.net

This technique provides crucial information on:

Molecular Weight Distribution: It reveals the distribution of polymer chain lengths in a sample. nih.govfrontiersin.org

End-Group Analysis: It allows for the identification of the chemical nature of the groups terminating the polymer chains. nih.govnih.gov

Copolymer Composition: For copolyesters, MALDI-TOF can identify structures with varying comonomer incorporation due to their distinct m/z ratios. nih.gov

Cyclic Structures: It has been instrumental in providing the first proof of ring formation during polyester synthesis. nih.gov

Studies comparing MALDI-TOF MS with ¹H-NMR for the characterization of isophthalic acid copolyesters have shown a good correlation in results, suggesting that MALDI-TOF is a suitable tool for the semiquantitative characterization of such polyester systems. nih.govresearchgate.net The technique is considered straightforward and can be applied to various polyester systems without significant modification. researchgate.net

Elemental Composition Analysis

Elemental analysis determines the elemental composition of a compound, providing a fundamental confirmation of its identity and purity.

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM). The method relies on the unique X-ray spectrum emitted by each element when excited by an electron beam.

For this compound, an EDS analysis would be expected to confirm the presence and relative abundance of its constituent elements: Carbon (C), Oxygen (O), and Sulfur (S). The sodium (Na) counterion in its salt form would also be detectable. Research on other sulfonated materials, such as catalysts and polymers, demonstrates the utility of EDS in verifying the presence of sulfur and oxygen, thereby confirming the incorporation of sulfonate groups. cetjournal.it For instance, in the analysis of a sulfonated carbon catalyst, EDS was used to quantify the weight percentages of C, O, and S on the material's surface. cetjournal.it This confirms the technique's applicability for verifying the elemental integrity of this compound and its derivatives.

CHNS/O Elemental Analysis

Elemental analysis provides fundamental information about the composition of a chemical compound. For polymers and plastics, CHNS/O analysis is crucial for determining the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen. thermofisher.comthermofisher.com This technique typically involves the dynamic flash combustion of the sample, followed by gas chromatography and detection by a thermal conductivity detector (TCD). thermofisher.com

In the context of derivatives of this compound, such as co-polyesters, elemental analysis is employed to confirm the successful incorporation of the sulfonate group into the polymer chain. researchgate.net For instance, in the synthesis of polyester surfactants from poly(ethylene glycol) (PEG) and dimethyl 5-sulfoisophthalate sodium salt (SIPM), elemental analysis is used alongside other spectroscopic methods to characterize the final structure. researchgate.net The theoretical and experimentally determined elemental compositions are compared to ascertain the purity and stoichiometry of the synthesized compounds.

Below is a table representing typical data obtained from CHNS/O elemental analysis for a hypothetical co-polyester containing this compound.

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 55.82 | 55.78 |

| Hydrogen (H) | 4.78 | 4.82 |

| Nitrogen (N) | 0.00 | <0.1 |

| Sulfur (S) | 7.45 | 7.39 |

| Oxygen (O) | 31.95 | 31.91 |

Thermal Behavior and Stability Investigations

The thermal properties of polymers are critical for their processing and end-use applications. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable data on the thermal transitions and decomposition behavior of materials.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. theopenscholar.com It is widely used to study the thermal transitions of a polymer, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). theopenscholar.com

A study on cationic dyeable polyesters (CDP) containing sodium isophthalic acid-5-sulfonate (SIPA) revealed that as the SIPA content increases, the crystallization temperature shifts to lower values. mdpi.com This is attributed to the ionic aggregation of the sulfonate groups, which enhances the relaxation behavior of the molecular chains. mdpi.com At higher cooling rates, the melting curves of these co-polyesters can exhibit double endothermic peaks, indicating secondary crystallization and rearrangement of metastable crystals. mdpi.com

The table below summarizes the effect of incorporating a comonomer like this compound on the thermal properties of a polyester, as would be determined by DSC.

| Comonomer Content (mol%) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Crystallinity (%) |

|---|---|---|---|

| 0 | 75 | 255 | 35 |

| 5 | 78 | 240 | 28 |

| 10 | 81 | 225 | 20 |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the material. researchgate.net

In the context of polyesters containing this compound, TGA is used to assess their thermal stability. Generally, the incorporation of the sulfoisophthalate moiety can influence the degradation mechanism. Studies on related polyesters show that they typically start to degrade at temperatures around 275°C. dtic.mildtic.mil The thermal stability of copolymers containing dimethyl 5-sulfoisophthalate sodium salt has been analyzed, with studies showing stability up to 300°C. researchgate.net The degradation of such polyesters often proceeds through random scission of the ester linkages. dtic.mildtic.mil

The following table illustrates typical TGA data for a polyester and its co-polyester derivative containing this compound, showing the onset of decomposition and the temperature at maximum weight loss.

| Material | Onset Decomposition Temperature (°C) | Temperature at Max. Weight Loss Rate (°C) | Residue at 600°C (%) |

|---|---|---|---|

| Standard Polyester | 380 | 420 | 15 |

| Co-polyester with 10% Sulfoisophthalate | 370 | 410 | 18 |

Pyrolysis-Gas Chromatography (Py-GC) for Thermal Degradation Mechanisms

Py-GC is a powerful analytical technique used to study the thermal decomposition of materials that are not easily analyzed by conventional GC, such as polymers. shimadzu.comshimadzu.com.au The sample is rapidly heated to a high temperature, and the resulting volatile fragments (pyrolysates) are separated by gas chromatography and identified by mass spectrometry (MS). shimadzu.comnih.gov This method provides detailed information about the degradation products and, by extension, the degradation mechanism. dtic.mil

For polyesters, Py-GC-MS analysis reveals that the primary degradation pathway often involves a cyclic mechanism, especially if a β-hydrogen is available in the diol portion of the ester. dtic.mildtic.mil This leads to the formation of olefins and carboxylic acid end-groups. dtic.mil Secondary reactions can include decarboxylation and the formation of anhydrides. dtic.mil In the case of polyesters containing sulfoisophthalate units, Py-GC-MS would be instrumental in identifying sulfur-containing pyrolysates, thus elucidating the specific degradation pathways involving the sulfonate group. Studies on similar compounds have shown that pyrolysis at different temperatures can yield a variety of products, with the composition of the pyrolysates being temperature-dependent. chromatographyonline.comchromatographyonline.com

Morphological and Crystallization Studies

The physical properties of a semi-crystalline polymer are not only dependent on its chemical structure and degree of crystallinity but also on its crystalline morphology.

Polarized Optical Microscopy (POM) for Spherulite Morphology

POM is a technique that utilizes polarized light to investigate the morphology of birefringent materials, such as semi-crystalline polymers. mdpi.com It is particularly useful for observing spherulites, which are spherical crystalline structures that grow from a central nucleus. mdpi.comresearchgate.net The size, shape, and perfection of spherulites can significantly impact the mechanical and optical properties of the polymer.

In co-polyesters containing this compound or similar structural units, POM is used to visualize the effect of the comonomer on the spherulitic morphology. The introduction of non-crystallizable or poorly crystallizable units, such as the kinked meta-linkage of the isophthalate (B1238265) group, can disrupt the regular packing of polymer chains. kpi.ua This often leads to smaller and less perfect spherulites compared to the homopolymer. researchgate.net Studies on various polymer blends and composites have demonstrated that the addition of other components can alter the spherulite size and growth rate. rsc.orgresearchgate.net For instance, the crystallization of poly(vinylidene fluoride) in the presence of poly(methyl methacrylate) resulted in smaller spherulites. researchgate.net The growth of these spherulites can be limited by diffusion processes. researchgate.net

The table below provides a conceptual representation of how the incorporation of this compound might affect the spherulite characteristics of a polyester, as observed through POM.

| Comonomer Content (mol%) | Average Spherulite Diameter (μm) | Spherulite Morphology |

|---|---|---|

| 0 | 50 | Well-defined, large spherulites |

| 5 | 35 | Smaller, slightly less defined spherulites |

| 10 | 20 | Small, imperfect spherulites |

X-ray Diffraction (XRD) for Crystallinity Assessment

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the context of this compound and its derivatives, XRD is instrumental in assessing their degree of crystallinity, identifying crystal structures, and elucidating the spatial arrangement of atoms. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted at specific angles by the crystal lattice planes, producing a unique diffraction pattern that serves as a fingerprint for the material's crystalline phase.

Detailed research findings from XRD analysis have been particularly insightful for the derivatives of this compound, especially in the formation of metal-organic frameworks (MOFs) and coordination polymers. The sulfonate and carboxylate groups of the parent molecule readily coordinate with metal ions, leading to the formation of complex, crystalline superstructures.

Studies on coordination polymers derived from the related 5-sulfoisophthalic acid have demonstrated the formation of diverse architectures. For instance, hydrothermal reactions with various metal ions have yielded layered and one-dimensional structures. acs.org In one such cadmium complex, the Cd(II) ion is seven-coordinated, binding to five carboxylate oxygen atoms and one sulfonate oxygen atom from four different ligands. acs.org In another configuration involving cadmium, distinct coordination geometries are observed, with one cadmium center being seven-coordinated and another being octahedrally coordinated. acs.org These structural details are meticulously resolved using single-crystal X-ray diffraction.

The versatility of the sulfoisophthalate ligand is further highlighted in the formation of complexes with different transition metals. XRD data has been used to propose the crystal systems for these derivatives. scispace.com For example, a Cu(II) complex was suggested to have an orthorhombic crystal system, while Ni(II), Co(II), and Fe(III) complexes were proposed to adopt a monoclinic system. scispace.com A Mn(II) complex was suggested to belong to the tetragonal crystal system. scispace.com

The table below summarizes the proposed crystal systems for various metal complexes derived from a Schiff base ligand, illustrating the type of data obtained through XRD analysis. scispace.com

| Metal Complex | Proposed Crystal System |

|---|---|

| Cu(II) Complex | Orthorhombic |

| Ni(II) Complex | Monoclinic |

| Co(II) Complex | Monoclinic |

| Fe(III) Complex | Monoclinic |

| Mn(II) Complex | Tetragonal |

Furthermore, powder X-ray diffraction (PXRD) is routinely used to confirm the phase purity of synthesized coordination polymers and to characterize novel metal-organic frameworks. rsc.org The analysis of diffraction patterns helps in verifying that the synthesized bulk material corresponds to the structure determined by single-crystal XRD. rsc.org

In addition to elucidating the structure of its derivatives, the sodium salt of this compound has been investigated for its role in influencing the crystallinity of other materials. It has been effectively used as a nucleating agent in poly(lactic acid), where it significantly enhances the polymer's crystallization behavior. sigmaaldrich.com This application is critical for developing biodegradable plastics with improved mechanical properties. sigmaaldrich.com

The table below details the coordination environment of metal ions in complexes derived from 5-sulfoisophthalic acid, as determined by X-ray diffraction. acs.org

| Complex Component | Coordination Number | Coordinating Atoms | Ligand Role |

|---|---|---|---|

| Cadmium(II) in Complex 1 | 7 | Five carboxylate oxygens, one sulfonate oxygen, one nitrogen from 4,4'-bipyridine | Bridging four metal ions |

| Cd(1) in Complex 2 | 7 | Two bidentate chelating carboxylate groups, one bidentate chelating 2,2'-bipyridine, one aqua ligand | Pentadentate, bridging three cadmium(II) ions |

| Cd(2) in Complex 2 | 6 (Octahedral) | Two bidentate chelating 2,2'-bipyridines, one sulfonate oxygen, one aqua ligand | |

| Cd(3) in Complex 2 | 7 | Similar to Cd(1), with an aqua ligand replaced by a sulfonate oxygen |

Applications and Research Trajectories in Advanced Materials Science

Role as Nucleating Agents in Polymer Systems

1,3-Dimethyl 5-sulfoisophthalate, particularly its sodium salt (SSIPA), has been identified as an effective organic nucleating agent for improving the crystallization properties of polymers, most notably Poly(lactic acid) (PLA). nih.govdocumentsdelivered.com Nucleating agents are crucial additives that accelerate the crystallization rate of semi-crystalline polymers, which is often a key factor in enhancing their performance at higher temperatures and under load. nih.govdocumentsdelivered.com

Research has demonstrated that the incorporation of dimethyl 5-sulfoisophthalate sodium salt (SSIPA) significantly enhances the crystallization behavior of PLA. nih.govsigmaaldrich.com Studies using Differential Scanning Calorimetry (DSC) have shown a marked improvement in the crystallinity of PLA samples upon the addition of SSIPA. nih.govresearchgate.net In one study, two different grades of PLA (L105 and 3251D) were blended with SSIPA, and in both cases, the crystallinity was improved. nih.gov The highest level of crystallinity, reaching 57.48%, was achieved with PLA L105 containing 1.0 wt% of SSIPA. nih.govresearchgate.net

The introduction of this compound derivatives as nucleating agents has a profound impact on the morphology of the polymer matrix. Polarized Optical Microscopy (POM) studies have revealed a substantial increase in the nucleus density within the PLA matrix upon the addition of these agents. nih.govdocumentsdelivered.com This increased nucleation density directly leads to the formation of smaller spherulites. nih.govdocumentsdelivered.com The reduction in spherulite size is a desirable outcome as it can lead to improved mechanical properties and clarity in the final polymer product. nih.gov A commercial variant, a potassium salt of 5-dimethyl sulfoisophthalate known as LAK-301, has also been shown to be effective in increasing the nucleating density and reducing the spherulite size in PLA. researchgate.net

Integration within Ionic Liquid-Polymer Composites

Ionic liquids (ILs) are salts with low melting points that are being extensively researched for their potential to modify and enhance the properties of polymer composites. mdpi.commdpi.com The anion this compound (DMSIP) has been a key component in the synthesis of novel ionic liquids used to create advanced polymer blends. mdpi.comnih.gov These ILs can act as dispersants, plasticizers, and antimicrobial agents within the polymer matrix. researchgate.net

Researchers have successfully developed antibacterial polymer blends by incorporating the ionic liquid 1-hexadecyl-3-methyl imidazolium (B1220033) this compound (HdmimDMSIP) into polymer matrices such as Polyvinyl Chloride (PVC) and Polystyrene-Ethylene-Butylene-Styrene (SEBS). mdpi.comnih.govnih.gov These blends were created with varying concentrations of the ionic liquid (1%, 5%, and 10%) to study its effects on the material's properties. mdpi.comnih.govnih.gov The selection of PVC and SEBS is based on their widespread industrial applications. mdpi.comnih.gov The synthesis of the HdmimDMSIP ionic liquid has been previously detailed and involves a two-step process. nih.gov

The integration of HdmimDMSIP into polymer matrices significantly alters the performance of the resulting composite materials. mdpi.comnih.gov In SEBS blends, the addition of the ionic liquid led to a decrease in Young's Modulus, Tensile Stress, and Strain at Break, with the effect being dependent on the IL concentration. mdpi.comnih.gov Conversely, in PVC/IL blends, while a similar trend of decreasing Young's Modulus and Tensile Stress was observed, the Strain at Break increased with higher IL concentrations. mdpi.comnih.gov

Thermal analysis has shown that the HdmimDMSIP is compatible with the PVC matrix. nih.gov However, in SEBS/IL blends, phase separation was observed. nih.gov Furthermore, the incorporation of the ionic liquid increased the surface wettability of both polymer blends, with a more pronounced effect in the SEBS films. nih.gov These modifications highlight the potential to tailor the mechanical and surface properties of polymers for specific applications. mdpi.com

The dispersion of the ionic liquid within the polymer matrix is a critical factor influencing the final properties of the composite. researchgate.net Scanning Electron Microscopy (SEM) has been employed to analyze the surface morphology of the polymer blends. nih.govnih.gov These analyses revealed that in PVC blend films with 5-10% IL concentrations, there was abundant deposition of the ionic liquid on the surface. nih.gov In contrast, the surfaces of the SEBS blend films exhibited irregular, island-like structures of varying sizes. nih.gov This difference in dispersion is attributed to the compatibility between the ionic liquid and the polymer matrix, with thermal analyses confirming better compatibility with PVC. nih.gov The ability of ionic liquids to act as dispersing agents for fillers within a polymer matrix is a key area of research, as it can lead to the fabrication of high-performance polymer composites. mdpi.com

Data Tables

Table 1: Effect of HdmimDMSIP Concentration on Mechanical Properties of Polymer Blends

| Polymer Blend | IL Concentration (%) | Change in Young's Modulus | Change in Tensile Stress | Change in Strain at Break |

| SEBS/IL | 1, 5, 10 | Decreased | Decreased | Decreased |

| PVC/IL | 1, 5, 10 | Decreased | Decreased | Increased |

Data sourced from mechanical analyses of SEBS/IL and PVC/IL blends. mdpi.comnih.gov

Table 2: Crystallinity and Crystallization Half-Time of PLA with SSIPA

| Polymer System | Nucleating Agent Content (wt%) | Highest Achieved Crystallinity (%) | Crystallization Half-Time (min) at 135 °C |

| PLA L105/SSIPA | 1.0 | 57.48 | 1.19 |

Data based on DSC and isothermal crystallization kinetics studies. nih.govdocumentsdelivered.comresearchgate.net

Catalytic Applications and Reaction Media Design

The presence of the sulfonate group in this compound and its derivatives allows for their use in creating specialized catalytic environments, particularly in the form of ionic liquids. These applications leverage the compound's ability to influence reaction pathways and serve as a stable medium for chemical transformations.

Ionic liquids (ILs) are salts with low melting points, often below 100°C, that are gaining significant attention as "green" solvents and catalysts in organic synthesis. researchgate.netresearchgate.netuniroma1.it Their negligible vapor pressure, high thermal and chemical stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional volatile organic solvents. researchgate.netionike.com The functionalization of ionic liquids, for instance with SO3H groups, can impart acidity and catalytic activity, enabling them to act as both the solvent and the catalyst in various reactions. ionike.com

Imidazolium-based ionic liquids are particularly common and have been extensively studied for their role in facilitating organic reactions. researchgate.netuniroma1.it The properties of these ILs can be fine-tuned by modifying the cation and anion, as well as the nature of any linking molecular spacer in dicationic ILs. uniroma1.it This tunability allows for the design of task-specific ionic liquids with optimized properties like solubility and acidity for particular catalytic processes. researchgate.netuniroma1.it Research has shown that in some cases, the use of ionic liquids as a reaction medium leads to more efficient catalytic reactions compared to conventional molecular solvents. researchgate.net They have been successfully employed in a variety of catalytic reactions, including oxidations, additions, and condensation reactions. researchgate.netionike.com

Interfacial polymerization is a technique used to synthesize a variety of polymers. The use of metal salt derivatives of 5-sulfoisophthalic acid has been explored in this context. google.com For instance, salts of 5-sulfoisophthalic acid (HSIPA), such as those containing lithium and sodium, are used as additives in polymer production. google.com The silver salt of dimethyl 5-sulfoisophthalate has been noted for its potential as an antimicrobial additive in polymers. google.com The development of processes to create various metal salts of 5-sulfoisophthalic acid, including those with silver(I), sodium, potassium, and others, opens up possibilities for their use in specialized polymer applications. google.com

While direct evidence linking this compound to nopol (B1679846) synthesis and biolipid hydrodeoxygenation is limited in the provided search results, its derivatives, particularly the sodium salt (often referred to as Dimethyl-5-sulfoisophthalate, sodium salt or SIPM), are utilized in various industrial applications. trade-chem.comfuturefuelcorporation.com This compound serves as a monomer in the production of waterborne polyesters and nylon fibers. futurefuelcorporation.com A significant application is its use as a third monomer in creating cationic dyeable polyester (B1180765) (CDP), which improves the dyeability and stain resistance of polymer fibers. futurefuelcorporation.com The presence of the sulfo group in these modified polyesters enhances their affinity for cationic dyes. lyanchemicals.com

Contributions to Supramolecular Chemistry and Engineered Architectures

The ability of this compound and its derivatives to participate in non-covalent interactions makes them valuable building blocks in the field of supramolecular chemistry, where molecules are organized into well-defined structures.

Supramolecular ionic liquid gels (IGs) are a class of soft materials formed through the self-assembly of low-molecular-weight gelators in an ionic liquid. researchgate.net These materials combine the favorable properties of ionic liquids, such as thermal stability and negligible vapor pressure, with the structural integrity of a gel network. qub.ac.uk The design of these gels often relies on specific molecular interactions, such as host-guest chemistry. researchgate.net

For example, supramolecular IGs have been prepared using host-guest interactions between cyclodextrin (B1172386) derivatives and other molecules within an ionic liquid medium. researchgate.net The resulting gels can exhibit properties like high ionic conductivity. researchgate.net The confinement of ionic liquids within the gel's porous structure can influence their ordering and mobility, sometimes leading to enhanced catalytic activity and electrical conductivity. qub.ac.uk The development of supramolecular IGs is a growing field with potential applications in areas like stretchable electronics and sensors. nii.ac.jp

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. The inclusion of ionic liquid components, or molecules like 5-sulfoisophthalic acid and its salts, can influence crystal packing and intermolecular interactions. researchgate.net The sodium salt of 5-sulfoisophthalic acid (5-SSIPA) is known to form various solvates, where solvent molecules are incorporated into the crystal lattice. researchgate.net The presence of both carboxyl and sulfonic acid groups in 5-SSIPA allows for complex interactions and can lead to the formation of different crystal polymorphs and solvates depending on the solvent used. researchgate.net Understanding how these molecules assemble in the solid state is crucial for controlling the properties of the final crystalline material. researchgate.net

Engagement in Polymerization Processes

The chemical compound this compound and its corresponding sodium salt, Sodium Dimethyl 5-sulfoisophthalate (DMSS), are significant specialty chemicals in the field of polymer science. Their primary role is that of a modifying monomer, incorporated into polymer chains to impart specific functionalities. The presence of the sulfonate group introduces an ionic character to otherwise non-ionic polymers like polyesters, creating materials known as ionomers. This modification is leveraged to enhance properties such as dye uptake, hydrophilicity, and thermal stability. dntb.gov.ua The compound is particularly crucial in the synthesis of cationic dyeable polyesters, where the sulfonate group provides sites for ionic interaction with cationic dyes. researchgate.netresearchgate.net Furthermore, the this compound anion is utilized in the synthesis of functional ionic liquids, which are then integrated into polymer systems to create advanced composite materials with tailored properties. nih.govmdpi.com

Ionic Liquids as Reaction Media for Polymerization

Ionic liquids (ILs) featuring the this compound (DMSIP) anion have been synthesized and explored for their role in modifying polymer systems. A notable example is 1-hexadecyl-3-methylimidazolium this compound (HdmimDMSIP), which is synthesized via a two-step process involving the alkylation of 1-methylimidazole (B24206) followed by a metathesis reaction with this compound sodium salt. mdpi.commdpi.com

While not used as a bulk reaction medium for the initial polymerization of commodity plastics, this ionic liquid is incorporated as a functional additive into polymer matrices like Polyvinyl Chloride (PVC) and Polystyrene-Ethylene-Butylene-Styrene (SEBS) to form polymer blends. mdpi.com In this context, the IL acts as a specialized plasticizer and property modifier. Research has shown that the inclusion of HdmimDMSIP affects the thermo-mechanical properties of the resulting polymer films. In studies involving PVC blends, thermal analyses indicated good compatibility between the IL and the PVC matrix at lower concentrations, while phase separation was observed at higher loadings. mdpi.com For SEBS blends, the addition of the ionic liquid led to a decrease in Young's Modulus and Tensile Stress. upc.edu These findings highlight the utility of DMSIP-based ionic liquids in creating advanced polymer blends with specific performance characteristics. mdpi.com

| Polymer Matrix | IL Concentration (wt%) | Observation | Source(s) |

| PVC | 1-5% | Good compatibility, single glass transition temperature (Tg) observed. | mdpi.com |

| PVC | 10% | Tg not well-defined, suggesting reduced compatibility. | mdpi.com |

| SEBS | 1-10% | Phase separation observed; lowering of Young's Modulus and Tensile Stress. | mdpi.comupc.edu |

Polymerization of Ionic Liquid Monomers

The direct polymerization of an ionic liquid monomer containing the this compound anion is not extensively documented. However, the closely related and more common application involves the use of its sodium salt, sodium dimethyl 5-sulfoisophthalate (DMSS or SIPM), as an ionic comonomer in polycondensation reactions. researchgate.netupc.edu This process incorporates the sulfoisophthalate ionic group directly into the polymer backbone, creating copolyester ionomers with significantly altered properties. upc.edu

| Copolyester System | Sulfonated Monomer Content (mol-%) | Key Research Findings | Source(s) |

| Poly(butylene succinate-co-butylene sulfoisophthalate) | 5-10% | Semicrystalline structure maintained. | upc.edu |

| Poly(butylene succinate-co-butylene sulfoisophthalate) | ≥20% | Polymer becomes amorphous, unable to crystallize from the melt. | upc.edu |

| Poly(ethylene furandicarboxylate-co-sulfoisophthalate) | 30% | Resulting copolyesters are amorphous with glass-transition temperatures decreasing with increasing diol chain length in the backbone. | researchgate.net |

| Regenerated Cationic Dyeable Polyester (rCDP) | Varied | DMSS used to create a dyeable polyester from recycled PET waste, demonstrating a circular economy application. | researchgate.netresearchgate.net |

Role in the Formation of Covalent Organic Framework (COF) Films via Interfacial Polymerization

A comprehensive review of available scientific literature indicates that this compound is not currently utilized as a monomer or linker in the synthesis of Covalent Organic Framework (COF) films through interfacial polymerization. While the broader class of sulfoisophthalate ligands has been employed in the construction of Metal-Organic Frameworks (MOFs), which are related crystalline porous materials, their specific application to COFs, particularly via interfacial polymerization methods, is not documented. osti.govnih.gov Research in COF synthesis primarily focuses on monomers that form strong covalent bonds (e.g., boronate esters, imines) through reactions between precursors like boronic acids, aldehydes, and amines.

Future Directions and Emerging Research Avenues for 1,3 Dimethyl 5 Sulfoisophthalate

Development of Novel Derivatives and Counterion Systems

The core structure of 1,3-Dimethyl 5-sulfoisophthalate offers significant opportunities for modification to create derivatives with unique functionalities. A key area of future research lies in exploring different counterion systems beyond the commonly used sodium (Na⁺) and lithium (Li⁺) ions. google.com The identity of the counterion can dramatically influence the material's properties and potential applications.

Research has pointed towards the potential of various metal salts of 5-sulfoisophthalic acid and its esters. google.com For instance, the silver salt of dimethyl 5-sulfoisophthalate has been identified as a potential antimicrobial additive for polymers. google.com Given that silver is a known antimicrobial agent, incorporating it as the counterion could impart biocidal properties to polymer systems, opening up applications in medical devices, food packaging, and textiles. google.com Future investigations are expected to focus on synthesizing and characterizing a broader range of metal salts.

Table 1: Potential Novel Counterions and Their Targeted Applications

| Counterion | Potential Targeted Application | Rationale for Investigation |

| Silver (Ag⁺) | Antimicrobial polymers | Known antimicrobial properties of silver ions. google.com |

| Copper (Cu²⁺) | Catalysis, Antimicrobial coatings | Catalytic activity and biocidal nature of copper ions. google.com |

| Zinc (Zn²⁺) | Biodegradable polymers, UV stabilization | Role in biocomposite materials and potential for UV protection. google.com |

| Iron (Fe²⁺/Fe³⁺) | Magnetic materials, Catalysis | Introduction of magnetic properties or redox catalytic sites. google.com |

The development of these novel derivatives will require extensive research into their synthesis, stability, and efficacy in various polymer matrices. The exploration extends to other metal ions like strontium, yttrium, and cadmium, which could be used to create specialty chemicals with distinct properties. google.com

Advanced Design of Tailored Ionic Liquid Systems for Targeted Applications

Ionic liquids (ILs), which are salts that are liquid at or near room temperature, represent a frontier in materials science and green chemistry. scbt.com They possess unique properties such as low volatility, high thermal stability, and excellent solvation capabilities. scbt.com The anion, in this case, the 3,5-bis(methoxycarbonyl)benzenesulfonate derived from this compound, can be paired with various organic cations to create novel ionic liquids.

Future research will focus on the rational design of these ILs by pairing the sulfoisophthalate anion with task-specific cations (e.g., imidazolium (B1220033), cholinium) to create systems for targeted applications. scbt.comnih.gov For example, imidazolium-based ILs are known for their use as solvents in synthesizing polymer nanofibers and as electrolytes. scbt.comnih.gov Choline-based ILs are considered biocompatible and are employed in biomedical applications. nih.gov

One emerging application is in energy storage, specifically in redox flow batteries (RFBs). Copolymers incorporating dimethyl 5-sulfoisophthalate sodium salt have been synthesized to create membranes for RFBs. researchgate.net The properties of these membranes, such as water uptake and ion-exchange capacity, were found to be proportional to the concentration of the sulfoisophthalate monomer. researchgate.net Future work could involve designing ionic liquids based on this anion to act as electrolytes or performance-enhancing additives in next-generation batteries.

Table 2: Potential Ionic Liquid Systems and Research Focus

| Cation Type | Anion | Potential Application Area | Key Research Objective |

| Imidazolium-based (e.g., 1-butyl-3-methylimidazolium) | 3,5-bis(methoxycarbonyl)benzenesulfonate | Energy Storage (Batteries), Catalysis | Enhance ion transport and electrochemical stability. scbt.com |

| Choline-based | 3,5-bis(methoxycarbonyl)benzenesulfonate | Biomedical (Drug Delivery) | Develop biocompatible and biodegradable delivery systems. nih.gov |

| Phosphonium-based | 3,5-bis(methoxycarbonyl)benzenesulfonate | High-Temperature Polymer Processing | Improve thermal stability and solvent capability for high-performance polymers. |

The design of these systems will involve tuning the properties of the IL, such as viscosity, conductivity, and solubility, by carefully selecting the cation structure to match the requirements of a specific application.

Integration into Green Chemistry and Sustainable Chemical Processes

The push for sustainability in the chemical industry provides a significant avenue for the future use of this compound. Its role as a comonomer in producing biodegradable aliphatic polyester (B1180765) ionomers is a key example. sigmaaldrich.com These materials are being developed for applications in medicine and packaging, offering an environmentally friendly alternative to traditional plastics. sigmaaldrich.com

A notable area of research is the use of dimethyl 5-sulfoisophthalate sodium salt as a nucleating agent to enhance the crystallization behavior of polymers like poly(lactic acid) (PLA). sigmaaldrich.com Improving the crystallization of PLA is crucial for enhancing its mechanical properties, thereby expanding its use as a leading biodegradable plastic. sigmaaldrich.com

Future research will likely focus on:

Expanding the Range of Biodegradable Polymers: Investigating the incorporation of the sulfoisophthalate moiety into other bio-based and biodegradable polymers to enhance their properties and processing characteristics.

Developing Greener Synthesis Routes: Creating more sustainable methods for producing this compound itself, potentially using bio-based starting materials or greener solvents. sigmaaldrich.com

Use in Recyclable Materials: Designing polymers that incorporate this monomer to facilitate easier chemical recycling processes, where the ionic group can act as a "handle" for depolymerization.

The integration of this compound aligns with several of the 12 Principles of Green Chemistry, including the design of safer chemicals and the use of renewable feedstocks where possible. sigmaaldrich.com

Computational Chemistry and Mechanistic Studies for Reaction Optimization

To unlock the full potential of this compound and its derivatives, a deeper understanding of their behavior at the molecular level is required. Computational chemistry and mechanistic studies are powerful tools for achieving this. Future research in this area will likely involve the use of techniques like Density Functional Theory (DFT) and molecular docking to predict material properties and optimize reaction conditions. mdpi.com

For instance, when synthesizing novel copolymers or designing ionic liquids, computational models can predict how the inclusion of the sulfoisophthalate group will affect the final properties of the material. This can guide experimental work, reducing the time and resources needed for development.

Mechanistic studies are also crucial for optimizing catalytic applications. For example, if a copper-based derivative of this compound is used as a catalyst, computational modeling can help elucidate the reaction mechanism, identify the active catalytic species, and suggest modifications to improve efficiency and selectivity. nih.gov Similar approaches have been proposed for investigating other complex chemical processes, such as Sulfur-Fluoride Exchange (SuFEx) reactions, where future work includes mechanistic investigation through computational and kinetic studies. claremont.edu

This predictive and analytical approach will accelerate the discovery and implementation of new materials based on this compound, ensuring that their development is both efficient and targeted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.